2-Ethylhexan-1-ol

説明

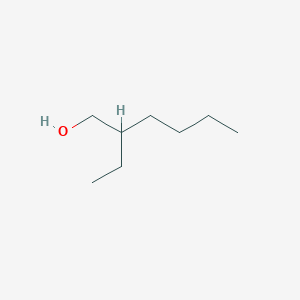

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWUKEYIRIRTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O, Array | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1070-10-6 (titanium(4+) salt) | |

| Record name | 2-Ethyl-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020605 | |

| Record name | 2-Ethyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethyl hexanol appears as a dark brown liquid with an aromatic odor. Insoluble in water and less dense than water. Flash point between 140 - 175 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid, A dark brown liquid with an aromatic odor. | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Ethyl-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

363 to 365 °F at 760 mmHg (NTP, 1992), 184.34 °C, 184.00 to 186.00 °C. @ 760.00 mm Hg, 182 °C, 363-365 °F | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | xi-2-Ethyl-1-hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

178 °F (NTP, 1992), 81 °C, 164 °F (73 °C), 73 °C c.c., 178 °F | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 880 mg/L at 25 °C, Miscible with most organic solvents, Soluble in about 720 parts water, in many organic solvents, Solubility in water, g/100ml at 20 °C: 0.11 (poor) | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8344 at 20 °C/20 °C, Bulk density: 6.9 lb/gal at 20 °C, % IN SATURATED AIR: 0.0066 @ 20 °C; DENSITY OF "SATURATED" AIR: LESS THAN 1.001 (AIR= 1), Relative density (water = 1): 0.83, 0.830-0.834, 0.834 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Ethyl-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.49 (Air = 1), Relative vapor density (air = 1): 4.5, 4.49 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.05 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.136 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 48, 0.05 mmHg | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid | |

CAS No. |

104-76-7 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZV7TAA77P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-105 °F (NTP, 1992), -70 °C, -76.00 °C. @ 760.00 mm Hg, -105 °F | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | xi-2-Ethyl-1-hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Synthetic Methodologies for 2 Ethylhexan 1 Ol

Industrial-Scale Production Processes and Catalytic Advancements

The commercial synthesis of 2-Ethylhexan-1-ol is dominated by processes that originate from fossil fuel feedstocks, primarily propylene (B89431). These routes have been refined over decades to maximize efficiency and yield through significant catalytic and process engineering advancements.

Aldol (B89426) Condensation of n-Butyraldehyde and Subsequent Hydrogenation Pathways

The cornerstone of industrial this compound production is a two-step process starting from n-butyraldehyde. google.com

The first step is an aldol condensation reaction. Two molecules of n-butyraldehyde react, typically in the presence of a basic catalyst such as sodium hydroxide, to form an intermediate, which then dehydrates to yield 2-ethyl-2-hexenal. google.comgoogle.com

The second step involves the hydrogenation of the unsaturated aldehyde, 2-ethyl-2-hexenal, to produce the final product, this compound. google.com This hydrogenation can be performed in either the liquid or gas phase. google.com Gas-phase hydrogenation is often carried out at temperatures between 100°C and 180°C and pressures from 2 to 10 bar. google.com Liquid-phase hydrogenation typically requires higher pressures, ranging from 20 to 200 bar. google.com A variety of catalysts are employed, with nickel-based systems being common. ijcce.ac.ir For instance, a catalyst composed of 55% to 60% by weight Ni on a silica (B1680970) support is effective for liquid-phase hydrogenation at 120-140°C and 2-2.5 MPa. ijcce.ac.ir Other catalytic systems involve combinations of metals to enhance purity and catalyst lifespan; one such catalyst consists of cobalt, copper, and manganese. google.com

The direct synthesis of this compound from n-butanal in a single step, integrating the aldol condensation and hydrogenation reactions, is an area of active research. rsc.org This approach utilizes bifunctional catalysts to improve process efficiency. rsc.org

Table 1: Comparison of Hydrogenation Conditions for 2-Ethylhexenal

| Phase | Catalyst System | Temperature Range (°C) | Pressure Range (bar) | Source(s) |

|---|---|---|---|---|

| Gas Phase | Fixed Bed Hydrogenation Catalysts | 100 - 180 | 2 - 10 | google.com |

| Liquid Phase | Fixed Bed Hydrogenation Catalysts | 100 - 180 | 20 - 200 | google.com |

| Liquid Phase | 55-60% Ni on SiO₂ | 120 - 140 | 20 - 25 | ijcce.ac.ir |

| Liquid Phase | Co/Cu/Mn with Phosphoric Acid | 80 - 200 | 1 - 500 | google.com |

Hydroformylation of Propylene as a Precursor Synthesis Route

The n-butyraldehyde used as the starting material is primarily synthesized via the hydroformylation of propylene, a process also known as the oxo process. scribd.comintratec.us In this reaction, propylene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce a mixture of n-butyraldehyde and its isomer, isobutyraldehyde. google.comscribd.com

Propylene + CO + H₂ → n-Butyraldehyde + Isobutyraldehyde

For the synthesis of this compound, n-butyraldehyde is the desired product. Therefore, high selectivity towards the linear aldehyde is crucial. Modern industrial processes often employ rhodium-based catalysts, such as rhodium complexed with triphenylphosphine (B44618) (TPP), which exhibit high activity and selectivity for n-butyraldehyde production under low-pressure conditions (1 to 6 MPa). google.comupb.ro These catalysts can achieve n- to iso-butyraldehyde ratios of around 10:1 or higher. upb.ro The reaction is typically carried out at temperatures between 90°C and 130°C. google.com After the reaction, the aldehydes are separated by distillation before the n-butyraldehyde proceeds to the aldol condensation step. google.comscribd.com

Guerbet Reaction as an Alternative for Branched-Chain Alcohol Production

An alternative pathway to this compound is the Guerbet reaction, which involves the self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst. researchgate.netaocs.org For this compound production, the starting material is n-butanol. researchgate.net

The reaction proceeds through a sequence of steps: (i) dehydrogenation of the alcohol to an aldehyde, (ii) aldol condensation of the aldehyde, followed by dehydration, and (iii) hydrogenation of the resulting unsaturated aldehyde to the final branched alcohol. aocs.org This process requires a bifunctional catalyst that possesses both dehydrogenation/hydrogenation activity (typically a metal component) and a basic component for the condensation step. researchgate.net Catalytic systems based on copper or palladium precursors combined with a base like sodium butoxide have been studied for this conversion. researchgate.net Typical reaction temperatures for the Guerbet reaction are in the range of 200-300°C. ijcce.ac.ir While the Guerbet reaction provides a direct route from C4 alcohol to a C8 alcohol, the conventional oxo process followed by aldol condensation is generally considered more economical for large-scale industrial production from petrochemical feedstocks. ijcce.ac.iraocs.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns and the need to reduce reliance on fossil fuels, research has focused on developing more sustainable and "green" pathways for chemical production. researchgate.net

Exploration of Bio-based Feedstocks for Eco-Friendly Production

A key strategy for sustainable chemistry is the use of renewable, bio-based feedstocks instead of petroleum-derived ones. researchgate.net Lignocellulosic biomass, which is abundant and not in competition with food sources, is a promising raw material. researchgate.netfrontiersin.org This biomass can be processed and fermented to produce platform chemicals like bio-ethanol and bio-butanol. researchgate.netresearchgate.net

These bio-alcohols can then serve as feedstocks for the synthesis of this compound. researchgate.net For example, bio-butanol can be directly converted to this compound via the Guerbet reaction, providing a completely renewable pathway to the final product. researchgate.net Alternatively, ethanol (B145695) can be dehydrogenated to acetaldehyde, which then undergoes condensation and hydrogenation steps to yield this compound. researchgate.net The use of bio-based feedstocks can significantly reduce the greenhouse gas emissions associated with the product's life cycle. researchgate.net The biomass balance approach, where renewable feedstocks are introduced into the beginning of a conventional chemical production process and allocated to specific end products, is another method being implemented to increase the sustainability profile of chemicals. ieabioenergy.com

Novel Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The development of advanced catalysts is central to green chemistry, aiming for higher efficiency, greater selectivity, and milder reaction conditions to reduce energy consumption and waste. nih.gov For this compound synthesis, research has focused on creating bifunctional catalysts that can perform multiple reaction steps in a single reactor, a concept known as reaction integration or process intensification. rsc.orgrsc.org

The direct synthesis of this compound from n-butanal via integrated aldol condensation and hydrogenation is a prime example. rsc.org Novel bifunctional catalysts, such as Nickel-Cerium/Alumina (B75360) (Ni/Ce-Al₂O₃), have been developed for this purpose. rsc.orgresearchgate.net The addition of cerium to a Ni/Al₂O₃ catalyst was found to enhance the competitiveness of the aldol condensation step relative to the simple hydrogenation of n-butanal, thereby improving the selectivity towards this compound. researchgate.net Under optimized conditions (170°C, 40 bar H₂), these catalysts can achieve high conversion of n-butyraldehyde with yields of this compound reaching 66.9%. researchgate.net One challenge with some of these catalysts in aqueous conditions is deactivation, for instance, due to the hydration of the alumina support. rsc.orgresearchgate.net

Similarly, for the Guerbet reaction, integrating a water-consuming reaction, such as the hydrolysis of 1,1-dibutoxybutane, can improve performance by removing the water by-product that hinders the reaction and can deactivate the catalyst. rsc.org This approach has been shown to lower the activation energy for key steps in the n-butanol Guerbet condensation, promoting the formation of this compound. rsc.org

Table 2: Performance of Novel Catalytic Systems for this compound Synthesis

| Reaction Pathway | Catalyst System | Temperature (°C) | Pressure (bar) | n-Butyraldehyde Conversion (%) | This compound Yield (%) | Source(s) |

|---|---|---|---|---|---|---|

| Direct from n-Butanal | Ni/Al₂O₃ | 170 | 40 | ~100 | 49.4 | researchgate.net |

| Direct from n-Butanal | Ni/Ce-Al₂O₃ | 170 | 40 | ~100 | 66.9 | researchgate.net |

| Guerbet (n-Butanol) | Pd precursors + Sodium Butoxide | 200 | Not specified | - | TN up to 80* | researchgate.net |

| Guerbet + Hydrolysis | Not specified | Not specified | Not specified | 70.5 | 51.7** | rsc.org |

\Turnover Number (TN) in mol of 2EH/(mol of Pd×h).* \*Calculated from 73.3% selectivity at 70.5% conversion.*

Enantioselective Synthesis of this compound Chiral Forms

The synthesis of enantiomerically pure forms of this compound is a significant area of research, driven by the distinct properties and potential applications of the individual (R)- and (S)-enantiomers. wikipedia.org While industrial production typically yields a racemic mixture, advanced methodologies have been developed to access the chiral forms with high optical purity. wikipedia.orggoogle.com These methods are crucial for applications where stereochemistry dictates biological activity or material properties.

Asymmetric Hydrogenation Reduction for Optical Purity

A key strategy for obtaining optically pure (R)- or (S)-2-ethylhexan-1-ol is through the asymmetric hydrogenation of a prochiral precursor. google.com This method introduces chirality in a controlled manner, leading to a high enantiomeric excess of the desired isomer.

A prominent synthetic route begins with butyraldehyde (B50154) as the starting material. Through an aldol condensation reaction, butyraldehyde is converted to 2-ethyl-2-enhexanal. Subsequent reduction, for instance with sodium borohydride, yields the intermediate 2-ethyl-2-enhexanol. The pivotal step in this sequence is the asymmetric hydrogenation of the double bond in 2-ethyl-2-enhexanol using a chiral catalyst. google.com This reaction is highly efficient, with water as the primary byproduct, aligning with the principles of green chemistry. google.com

The selection of the chiral catalyst is critical for determining whether the (R)- or (S)-enantiomer is produced. Specific ruthenium-based catalysts incorporating chiral phosphine (B1218219) ligands have demonstrated high efficacy. For the synthesis of (S)-2-ethylhexanol, a specific catalyst (designated as Catalyst II in the source literature) is employed. Conversely, the synthesis of (R)-2-ethylhexanol is achieved by using a different, structurally distinct catalyst (Catalyst III). google.com This catalytic control allows for the selective production of either enantiomer with high optical purity from a common intermediate. google.com

Table 1: Synthetic Pathway to Enantiopure this compound

| Step | Reactant | Reaction Type | Product | Catalyst/Reagent |

|---|---|---|---|---|

| 1 | Butyraldehyde | Aldol Condensation | 2-Ethyl-2-enhexanal | Base |

| 2 | 2-Ethyl-2-enhexanal | Reduction | 2-Ethyl-2-enhexanol | Sodium Borohydride |

| 3a | 2-Ethyl-2-enhexanol | Asymmetric Hydrogenation | (S)-2-Ethylhexan-1-ol | Chiral Ru-based Catalyst (II) |

| 3b | 2-Ethyl-2-enhexanol | Asymmetric Hydrogenation | (R)-2-Ethylhexan-1-ol | Chiral Ru-based Catalyst (III) |

This methodology is advantageous due to its readily available starting materials, straightforward operational steps, and the high optical purity of the final product. google.com Asymmetric hydrogenation is a powerful tool in modern organic synthesis, enabling the differentiation between similar substituents on a prochiral substrate to create value-added chiral compounds. google.comnih.gov

Characterization and Separation of R and S Enantiomers

The successful synthesis of enantiopure this compound necessitates robust analytical methods for their characterization and separation. Since enantiomers possess identical physical properties such as boiling point, melting point, and density, distinguishing them requires a chiral environment. youtube.com Chiral chromatography is the predominant technique for this purpose. nih.govntu.edu.sg

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) equipped with Chiral Stationary Phases (CSPs) are the methods of choice for separating and quantifying the (R)- and (S)-enantiomers of this compound. ntu.edu.sgvt.edu The principle of this separation relies on the differential interaction between the enantiomers and the chiral stationary phase. youtube.com The CSP, itself being enantiomerically pure, forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different energies of interaction, leading to different retention times on the chromatographic column, thus allowing for their separation and quantification. youtube.com

Commonly used CSPs are based on polysaccharides like cellulose (B213188) and amylose (B160209), which are derivatized with various functional groups (e.g., phenylcarbamates) to enhance their chiral recognition capabilities. vt.educhromatographyonline.com The choice of the specific CSP, mobile phase composition (in HPLC), and temperature can significantly influence the selectivity and resolution of the separation. chromatographyonline.com

For the analysis of this compound, a typical approach would involve:

Direct Method: Injecting the sample onto a chiral GC or HPLC column.

Indirect Method: Derivatizing the alcohol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard, non-chiral column. ntu.edu.sg

The characterization is confirmed by comparing the retention times to those of authenticated standards of the pure (R)- and (S)-enantiomers. The optical purity is typically expressed as enantiomeric excess (ee), calculated from the peak areas of the two enantiomers in the chromatogram. rsc.org

Table 2: General Parameters for Chiral Chromatographic Separation

| Parameter | Technique | Details |

|---|---|---|

| Instrumentation | HPLC, GC | High-Performance Liquid Chromatography, Gas Chromatography |

| Stationary Phase | Chiral Stationary Phase (CSP) | e.g., Derivatized cellulose or amylose (Chiralcel®, Chiralpak®) |

| Mobile Phase (HPLC) | Normal or Reversed-Phase | e.g., Hexane/Isopropanol (Normal); Acetonitrile/Water (Reversed) |

| Carrier Gas (GC) | Inert Gas | e.g., Helium, Hydrogen, Nitrogen |

| Detection | Various | Refractive Index (RI), UV-Vis, Flame Ionization Detector (FID) |

| Quantification | Peak Area Integration | Calculation of enantiomeric excess (ee%) |

The development of effective chiral separation methods is crucial not only for quality control in enantioselective synthesis but also for studying the distinct properties and behaviors of each enantiomer in various scientific and industrial fields. nih.gov

Applications and Functionalization in Advanced Chemical Systems

2-Ethylhexan-1-ol as a Critical Chemical Intermediate

This compound (2-EH) is a branched, eight-carbon primary alcohol that serves as a fundamental building block in the synthesis of a multitude of chemical products. wikipedia.orgnih.gov Its unique molecular structure, featuring a chiral center and a branched alkyl chain, imparts specific properties to its derivatives, making it an indispensable intermediate in various industrial applications. wikipedia.orgatamanchemicals.com Produced on a massive scale, 2-EH is a precursor for plasticizers, acrylate (B77674) esters, emollients, and lubricants, and it also functions as a key component in polymerization processes. wikipedia.orgatamanchemicals.com

A primary application of this compound is in the production of phthalate (B1215562) esters, which are widely used as plasticizers to increase the flexibility and durability of polymers like polyvinyl chloride (PVC). wikipedia.orgresearchgate.netpenpet.com The most prominent of these is Di(2-ethylhexyl) phthalate (DEHP). The synthesis of DEHP involves the direct esterification of phthalic anhydride (B1165640) with two equivalents of this compound. researchgate.net

The reaction typically proceeds in two stages. First, one molecule of this compound reacts with phthalic anhydride to form the monoester, mono-2-ethylhexyl phthalate (MEHP). researchgate.net In the second stage, another molecule of this compound esterifies the remaining carboxylic acid group on MEHP to yield the diester, DEHP. researchgate.net This process is generally catalyzed by an acid, such as methane (B114726) sulphonic acid (MSA) or para-toluene sulphonic acid (p-TSA), to achieve high conversion rates. researchgate.net The branched nature of the 2-ethylhexyl group disrupts polymer chain packing, which inhibits crystallization and imparts flexibility to the final material. wikipedia.orgatamanchemicals.com

Research into the asymmetric synthesis of DEHP stereoisomers has provided insight into reaction yields. For instance, specific laboratory syntheses have reported varying yields for different stereoisomeric forms of DEHP, highlighting the chemical transformations involved. umw.edu

Reported Yields in Asymmetric Synthesis of DEHP Stereoisomers

| DEHP Stereoisomer | Reported Yield | Reference |

|---|---|---|

| (R,R)-DEHP | 34% | umw.edu |

| (R,S)-DEHP | 13% | umw.edu |

| (S,S)-DEHP | 94% | umw.edu |

This compound is a crucial precursor for producing 2-ethylhexyl acrylate (2-EHA), a key monomer used extensively in the manufacture of polymers for coatings, adhesives, and paints. penpet.comwikipedia.orgnih.gov 2-EHA is synthesized through the acid-catalyzed esterification of this compound with acrylic acid. wikipedia.orggoogle.com To prevent the spontaneous polymerization of acrylic acid during the reaction, inhibitors like hydroquinone (B1673460) or phenothiazine (B1677639) are often added. wikipedia.orggoogle.com

The resulting 2-EHA monomer can undergo free-radical polymerization to form high molecular weight homopolymers or, more commonly, can be copolymerized with other monomers to tailor the properties of the final polymer. wikipedia.org As a plasticizing co-monomer, 2-EHA imparts flexibility, durability, and specific adhesive properties to the polymer backbone. nih.gov The composition of these copolymers is critical for their application, particularly in pressure-sensitive adhesives. nih.govijacskros.com

Example of Comonomers Used with 2-Ethylhexyl Acrylate (2-EHA) in Adhesives

| Comonomer | Typical Percentage in Formulation | Purpose in the Polymer | Reference |

|---|---|---|---|

| Vinyl Acetate | 20% | Modifies adhesive properties and mechanical strength. | nih.gov |

| Acrylic Acid | 4% | Enhances adhesion to polar surfaces and improves cohesive strength. | nih.gov |

| Methacrylic Acid | Variable | Increases glass transition temperature (Tg) and improves adhesion. | ijacskros.com |

| Acrylonitrile | Variable | Improves chemical resistance and barrier properties. | ijacskros.com |

The chemical properties of this compound make it an excellent feedstock for producing emollients and high-performance lubricants. wikipedia.orgatamanchemicals.com As a fatty alcohol, its esters possess emollient properties, making them suitable for use in cosmetics and personal care products. wikipedia.orgpenpet.com

In the field of lubricants, the branched structure of this compound is highly advantageous. wikipedia.orgatamanchemicals.com Esters derived from 2-EH, used as synthetic lubricant base oils, benefit from this branching, which disrupts the uniform packing of molecules. This disruption inhibits crystallization, resulting in a very low freezing point and reduced viscosity. wikipedia.orgatamanchemicals.comatamanchemicals.com These characteristics are critical for lubricants that must perform reliably across a wide range of temperatures.

In condensation polymerization, the growth of a polymer chain relies on the reaction between monomers possessing two or more reactive functional groups. For example, the synthesis of polyesters requires monomers that are diols (two alcohol groups) and dicarboxylic acids (two carboxyl groups). However, to control the molecular weight of the final polymer, a chain terminator is often introduced.

This compound serves as an effective chain terminator because it is a monofunctional alcohol; it has only one reactive hydroxyl group. atamanchemicals.comthegoodscentscompany.com When a 2-EH molecule reacts with a growing polymer chain, it "caps" the end, as there are no further functional groups available for propagation. atamanchemicals.com This action effectively halts the polymerization at that chain end, allowing for precise control over the average chain length and, consequently, the physical properties (like viscosity and melt flow) of the resulting polymer. atamanchemicals.comthegoodscentscompany.com

Research into this compound as a Solvent and Extraction Agent

Beyond its role as an intermediate, this compound itself is utilized as a low-volatility solvent and an effective extraction agent in various chemical processes due to its favorable properties, such as being poorly soluble in water but soluble in most organic solvents. wikipedia.orgpenpet.com

This compound has been investigated and applied as an extraction solvent for separating organic compounds and biomolecules from complex mixtures. wikipedia.orgatamanchemicals.com Its low water solubility and appropriate polarity make it suitable for liquid-liquid extraction processes.

One advanced application is its use in dispersive liquid-liquid microextraction (DLLME), a technique used for pre-concentrating trace analytes from aqueous samples. rsc.org Research has demonstrated its effectiveness in extracting various target analytes from soil and water samples. rsc.org Studies have optimized the process by examining the effect of the solvent volume on extraction efficiency. Findings indicate that extraction recovery improves as the volume of this compound increases, up to an optimal point where the recovery rate plateaus. rsc.org This demonstrates its utility in modern analytical methods for environmental and chemical analysis. rsc.org

Effect of this compound Volume on Extraction Recovery in DLLME

| Solvent Volume Range (µL) | Observed Effect on Extraction Recovery | Reference |

|---|---|---|

| 50 to 100 | Extraction recovery increased with increasing solvent volume. | rsc.org |

| 100 to 150 | Extraction recovery remained nearly constant. | rsc.org |

| 100 | Selected as the optimal volume for the studied analytes. | rsc.org |

Thermodynamics and Kinetics of Liquid-Liquid Extraction Systems

This compound serves as an effective solvent in liquid-liquid extraction (LLE) processes for separating organic acids from aqueous solutions. pnu.ac.ir The thermodynamic and kinetic parameters of these systems are crucial for designing and optimizing industrial separation units. researchgate.netacademie-sciences.frresearchgate.net

Studies on the extraction of lactic acid using this compound have determined liquid-liquid equilibrium data at standard conditions (298.2 K and 1 atm). pnu.ac.ir The distribution coefficients and separation factors demonstrate its capability as an extraction solvent. pnu.ac.ir When compared to other isomers like 1-octanol, this compound exhibits a higher separation factor for lactic acid, indicating greater efficiency. pnu.ac.ir The reliability of this experimental data has been confirmed using Othmer-Tobias and Hand correlations, with the UNIQUAC model successfully correlating the tie-line data. pnu.ac.ir

In the context of reactive extraction, such as the esterification of acrylic acid, thermodynamic studies reveal the endothermic nature of the reaction when this compound is a reactant. researchgate.net The equilibrium constant increases with temperature, a characteristic of endothermic processes. researchgate.net For one such system, key thermodynamic values were determined and are presented below.

Table 1: Thermodynamic Data for the Esterification of Acrylic Acid with this compound

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Heat of Reaction (ΔH) | 34.90 | kJ·mol⁻¹ |

| Entropy of Reaction (ΔS) | 0.12 | kJ·mol⁻¹·K⁻¹ |

| Activation Energy (Forward Reaction) | 28.56 | kJ·mol⁻¹ |

Data sourced from a kinetic study using an activity-based Eley-Rideal model. researchgate.net

The positive enthalpy (ΔH > 0) confirms the endothermicity, while the positive entropy (ΔS > 0) is also favorable for the reaction. researchgate.net The spontaneity of the reaction is dependent on the Gibbs free energy (ΔG), which is influenced by temperature. researchgate.net Kinetic models like the Eley-Rideal (ER) model have been found to best correlate the production rate in these esterification reactions. researchgate.net

Use as a Modifier in Metal Ion Extraction Processes

In hydrometallurgical applications, this compound is often employed as a phase modifier in solvent extraction systems for metal ions. While not always the primary extractant, its addition to the organic phase can prevent the formation of a third phase, improve phase disengagement, and increase the solubility of the metal-extractant complex.

Integration of this compound in Advanced Materials Science

Role in the Preparation of Porous Beads and Other Structured Materials

This compound functions as a porogen or pore-generating solvent in the synthesis of porous polymer beads. atamanchemicals.com In suspension polymerization, an inert solvent, the porogen, is dissolved in the monomer phase. During polymerization, the growing polymer chains precipitate, forming a continuous network filled with the porogen. Subsequent removal of the porogen leaves a porous structure.

The choice of porogen is critical as it influences the final pore structure of the beads, including pore volume, pore size distribution, and specific surface area. The branched structure and specific solvency properties of this compound make it a suitable candidate for creating desired morphologies in various polymer systems. atamanchemicals.com

Influence on Viscosity Reduction in Lubricant Formulations

The branched-chain structure of this compound is a key feature that makes it and its esters valuable in lubricant formulations. atamanchemicals.compenpet.com This branching disrupts regular molecular packing, which inhibits crystallization and results in a very low freezing point. atamanchemicals.com

When used as a co-solvent or as a precursor for synthetic esters (e.g., polyol esters), this compound helps to reduce the viscosity of the final lubricant and lower its pour point. atamanchemicals.compenpet.comresearchgate.net This is particularly important for lubricants intended for use in a wide range of temperatures. dtic.mil For example, synthetic lubricant basestocks prepared from the reaction of epoxidized soybean oil with this compound exhibit significantly reduced pour points compared to the original oil. The addition of pour point depressants (PPDs) can further enhance this property.

Table 2: Lubricant Properties of a Basestock Derived from Epoxidized Soybean Oil and this compound

| Property | Value (without PPD) | Value (with 1% PPD) |

|---|---|---|

| Pour Point | -21 °C | -30 °C |

Data from a study on synthetic lubricant basestocks. researchgate.net

These properties make this compound and its derivatives essential components in formulating high-performance functional fluids, hydraulic fluids, and engine oils. atamanchemicals.comekb.eggoogle.com

Dispersion Enhancement in Pigment Pastes and Coatings

In the coatings and inks industry, this compound is utilized as a dispersing agent and a low-volatility solvent. atamanchemicals.comresearchgate.net Its function is to improve the dispersion of pigment particles within a liquid matrix, such as a resin or solvent. atamanchemicals.comgoogle.com Proper dispersion is critical for achieving desired coating properties like color strength, gloss, and stability. atamanchemicals.com

The mechanism involves the wetting of the pigment surface by the dispersing agent, followed by the stabilization of the dispersed particles to prevent re-agglomeration. youtube.compcimag.com this compound's molecular structure, featuring a polar hydroxyl (-OH) group and a non-polar eight-carbon alkyl chain, allows it to act as a surfactant, adsorbing onto the surface of hydrophilic pigments. google.com This surface modification reduces the interfacial tension between the pigment and the non-polar resin matrix, leading to a reduction in the viscosity of the pigment paste. google.com This viscosity reduction enables the formulation of pigment concentrates with higher pigment loading, which improves process efficiency. youtube.com Furthermore, as a slow-evaporating solvent, it can enhance the flow and gloss of baking enamels. atamanchemicals.com

Environmental Behavior and Ecotoxicological Implications of 2 Ethylhexan 1 Ol

Environmental Fate and Transport Mechanisms

The behavior of 2-Ethylhexan-1-ol in the environment is governed by several key processes, including biodegradation, bioaccumulation, volatilization, and adsorption. These mechanisms collectively determine its persistence, mobility, and potential for exposure to environmental receptors.

This compound is considered to be readily biodegradable in both aquatic and soil environments. santos.comeuropa.eu Studies show that it is unlikely to persist in the environment due to its rapid breakdown in settings such as sewage treatment plants. arkema.com

In aquatic screening tests, this compound demonstrates significant and rapid degradation. According to results from a Ministry of International Trade and Industry (MITI-I) Test, which is equivalent to OECD Test Guideline 301C, the compound is readily biodegradable. europa.eu This study, using an initial chemical concentration of 100 mg/L and 30 mg/L of activated sludge, showed 100% removal of Total Organic Carbon (TOC) and the test substance within a two-week period. europa.eu The biochemical oxygen demand (BOD) indicated degradation of 79.0% to 99.9% in duplicate samples. europa.eu Furthermore, a Zahn-Wellens test (OECD 302B) demonstrated a reduction in the chemical oxygen demand (COD) by over 95% within just 5 days, confirming rapid biodegradation. europa.eu For environmental modeling purposes, a default biodegradation half-life of 15 days in fresh water is often used for readily biodegradable chemicals; however, analysis of real-world data suggests the median half-life for such substances can be as low as 1.95 days. ecetoc.org

The primary degradation pathway for this compound involves oxidation. For instance, it can be oxidized from the liberated alcohol during the de-esterification of di(2-ethylhexyl) phthalate (B1215562) (DEHP), forming 2-ethylhexanal (B89479) as an intermediate. researchgate.net While most data focuses on aerobic conditions, the compound is also expected to degrade under anaerobic conditions, which are common in environments like landfill leachate-impacted groundwater. researchgate.netepa.gov

This compound has a low potential for bioaccumulation in aquatic organisms and is not expected to concentrate within the food chain. santos.comarkema.com This characteristic is largely attributed to its moderate octanol-water partition coefficient (log K_ow_), a key indicator of a substance's tendency to accumulate in the fatty tissue of living organisms. The experimental log K_ow_ for this compound is 2.9. arkema.comsantos.com

The bioconcentration factor (BCF) further supports the low bioaccumulation potential. A calculated BCF value for upper-trophic-level organisms is 34.88 (log BCF = 1.543), which is well below the threshold that typically raises concern for significant bioaccumulation. santos.com This low potential means that the substance is unlikely to be stored in organisms and transferred to predators, preventing magnification up the food chain.

Volatilization is considered an important environmental fate process for this compound released into water or onto moist soil. santos.comnih.gov The tendency of a chemical to volatilize from water is indicated by its Henry's Law constant. For this compound, the estimated Henry's Law constant is 2.6 x 10⁻⁵ atm-m³/mol. nih.gov This value, derived from its vapor pressure of 0.136 mm Hg and water solubility of 880 mg/L, suggests that the compound will readily move from the aqueous phase into the atmosphere. nih.gov

Consequently, volatilization from surfaces like rivers and lakes is an expected and significant dissipation pathway. nih.gov Similarly, the compound is expected to volatilize from moist soil surfaces. santos.comnih.gov However, based on its vapor pressure, this compound is not expected to volatilize from dry soil surfaces. santos.comnih.gov

This compound exhibits a low tendency for adsorption to soil and sediment particles. santos.comarkema.com The extent to which an organic chemical sorbs to soil is often assessed using the soil organic carbon-water (B12546825) partition coefficient (K_oc_). ecetoc.orgchemsafetypro.com A low K_oc_ value indicates that the chemical is less likely to bind to soil and is therefore more mobile.

Ecotoxicity Assessments on Biotic Receptors

Assessments of this compound's effects on aquatic life indicate that it is harmful, with both acute (short-term) and chronic (long-term) implications for various organisms. arkema.combasf.combasf.com

Acute toxicity studies measure the concentration of a substance that causes a harmful effect, often mortality (Lethal Concentration, LC50) or another adverse effect like immobilization (Effective Concentration, EC50), over a short period. chemsafetypro.comchemsafetypro.com For this compound, acute toxicity has been observed in fish, aquatic invertebrates, and algae. arkema.combasf.com It is classified as acutely harmful to aquatic life. basf.com

Chronic toxicity studies examine the effects of longer-term exposure at lower concentrations, often identifying the No-Observed-Effect Concentration (NOEC). chemsafetypro.comchemsafetypro.com Based on long-term study data, this compound is considered harmful to aquatic organisms with long-lasting effects. basf.combasf.com

The tables below summarize key findings from acute and chronic toxicity tests on various aquatic species.

Acute Aquatic Toxicity of this compound

This table presents the median lethal (LC50) or effective (EC50) concentrations for different aquatic organisms over standard exposure periods.

| Trophic Level | Species | Endpoint | Duration | Concentration (mg/L) | Reference |

| Fish | Leuciscus idus (Ide) | LC50 | 96 h | 17.1 | basf.com |

| Fish | Freshwater and Marine/Estuarine Fish | LC50 | 96 h | 6.5 - 19.5 | epa.gov |

| Invertebrates | Daphnia magna (Water Flea) | EC50 | 48 h | 39 | basf.com |

| Invertebrates | Mysid Shrimp | LC50 | 96 h | 3.4 | epa.gov |

| Algae | Scenedesmus subspicatus | EC50 (growth rate) | 72 h | 21.0 | basf.com |

| Algae | Algae | EC50 | 72-96 h | 11.5 - 14.6 | santos.comepa.gov |

Chronic Aquatic Toxicity of this compound

This table shows the results from long-term exposure studies, indicating concentrations at which no adverse effects were observed (NOEC) or the concentration causing a minimal effect (EC10).

| Trophic Level | Species | Endpoint | Duration | Concentration (mg/L) | Reference |

| Fish | Brachydanio rerio (Zebrafish) | Other | 30 d | 0.278 | basf.com |

| Invertebrates | Daphnia magna (Water Flea) | EC10 | 21 d | 1.53 | basf.com |

Effects on Terrestrial Flora and Fauna

Information regarding the direct effects of this compound on terrestrial plants is limited, with multiple assessments noting a lack of specific data on terrestrial vegetation. alberta.ca However, its impact on terrestrial fauna has been evaluated, primarily through studies on mammals.

Table 1: Acute Oral Toxicity of this compound in Terrestrial Fauna

| Species | Endpoint | Value | Reference |

|---|---|---|---|

| Rat (male) | LD50 (Oral) | 2,047 mg/kg | basf.com |

Inhibition of Microbial Growth and Ecosystem Function

This compound plays a dual role in microbial ecosystems. It can be a metabolic byproduct of certain microbial processes, and it can also exhibit inhibitory effects on microbial growth.

Several species of microorganisms, including fungi like Aspergillus versicolor and bacteria such as Rhodococcus rhodochrous and Mycobacterium sp., can produce this compound. nih.gov This typically occurs through the biodegradation of larger chemical compounds, particularly common plasticizers like di(2-ethylhexyl) phthalate (DEHP) and di(2-ethylhexyl) adipate (B1204190) (DEHA), which are found in various building materials and dust. nih.govresearchgate.netresearchgate.net

Interestingly, the this compound produced during this degradation process can, in turn, inhibit the growth of the very microbes that generated it. researchgate.net Studies have shown that this compound, along with other metabolites, can impede the growth of Rhodococcus rhodochrous as it breaks down plasticizers. nih.govresearchgate.net This suggests a potential feedback mechanism within ecosystems where the microbial breakdown of certain pollutants could be self-limited by the toxicity of the byproducts.

Evaluation as a Persistent, Bioaccumulative, and Toxic (PBT) Substance